molecular formula C19H16FN3O2 B5803923 N-(4-fluorobenzyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide

N-(4-fluorobenzyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide

Cat. No.: B5803923
M. Wt: 337.3 g/mol
InChI Key: GTTFWRLCAUKROE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorobenzyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide is a useful research compound. Its molecular formula is C19H16FN3O2 and its molecular weight is 337.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 337.12265492 g/mol and the complexity rating of the compound is 571. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The compound N-(4-fluorobenzyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide is an analog of AKB48, a synthetic cannabinoid . Synthetic cannabinoids like AKB48 generally display high affinity for the peripheral cannabinoid (CB2) receptor but greatly reduced affinity for the central cannabinoid (CB1) receptor .

Mode of Action

Given its structural similarity to akb48, it is likely that it interacts with the cb2 receptor . The interaction of synthetic cannabinoids with CB2 receptors can lead to a variety of physiological effects, including analgesia, immune modulation, and anti-inflammatory effects .

Biochemical Pathways

The activation of cb2 receptors by synthetic cannabinoids can affect various signaling pathways, including the inhibition of adenylate cyclase and modulation of mitogen-activated protein kinase (mapk) pathways .

Pharmacokinetics

Synthetic cannabinoids typically undergo extensive metabolism in the liver, leading to the formation of multiple metabolites . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.

Result of Action

Activation of cb2 receptors by synthetic cannabinoids can lead to various cellular responses, including decreased cyclic amp levels, modulation of ion channels, and altered gene transcription .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature and pH . Additionally, the compound’s action and efficacy could be influenced by the physiological environment, including the presence of other drugs or substances, the individual’s metabolic rate, and the expression levels of CB2 receptors.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O2/c20-14-6-3-12(4-7-14)11-21-18(24)13-5-8-15-16(10-13)22-17-2-1-9-23(17)19(15)25/h3-8,10H,1-2,9,11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTTFWRLCAUKROE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC3=C(C=CC(=C3)C(=O)NCC4=CC=C(C=C4)F)C(=O)N2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.